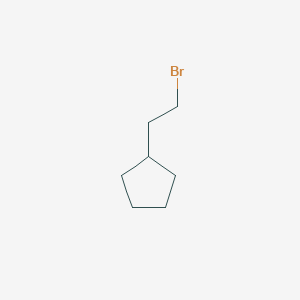

(2-Bromoethyl)cyclopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c8-6-5-7-3-1-2-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZRFKCNMIPTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507686 | |

| Record name | (2-Bromoethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18928-94-4 | |

| Record name | (2-Bromoethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromoethyl)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (2-Bromoethyl)cyclopentane from Cyclopentylethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Bromoethyl)cyclopentane from cyclopentylethanol. The document details the reaction mechanism, a robust experimental protocol, and expected quantitative and spectroscopic data, making it a valuable resource for professionals in organic synthesis and drug development.

Introduction

This compound is a valuable synthetic intermediate, serving as a building block in the construction of more complex molecular architectures, including those with potential pharmaceutical applications.[1] Its reactive bromoethyl moiety allows for a variety of nucleophilic substitution and elimination reactions, enabling the introduction of the cyclopentylethyl group into diverse molecular scaffolds. The most common and effective method for the synthesis of this compound is the bromination of 2-cyclopentylethanol (B41590) using standard brominating agents like phosphorus tribromide (PBr₃).[1]

Reaction Mechanism and Pathway

The conversion of a primary alcohol, such as cyclopentylethanol, to an alkyl bromide using phosphorus tribromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This process involves two main stages:

-

Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated intermediate, which is a good leaving group.

-

Nucleophilic Attack by Bromide: A bromide ion, displaced in the initial step or from another PBr₃ molecule, then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the backside. This concerted step results in the formation of the C-Br bond and the displacement of the leaving group, leading to an inversion of stereochemistry at the reaction center.

The overall stoichiometry of the reaction involves one mole of phosphorus tribromide reacting with three moles of the alcohol.

The following diagram illustrates the reaction pathway:

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from cyclopentylethanol.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₃Br | [1] |

| Molecular Weight | 177.08 g/mol | [1] |

| Typical Yield | 60-80% | [2] |

| Purity (typical) | >95% (after distillation) | N/A |

Spectroscopic Data

Accurate characterization of the final product is crucial. The following tables provide predicted and analogous experimental spectroscopic data for this compound.

Table 4.1: Predicted ¹H NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet | 2H | -CH₂-Br |

| ~1.85 | Multiplet | 2H | -CH₂-CH₂-Br |

| 1.75 - 1.45 | Multiplet | 9H | Cyclopentyl protons |

Table 4.2: Predicted ¹³C NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~41.0 | -CH₂-CH₂-Br |

| ~38.0 | Cyclopentyl CH |

| ~34.0 | -CH₂-Br |

| ~32.5 | Cyclopentyl CH₂ |

| ~25.0 | Cyclopentyl CH₂ |

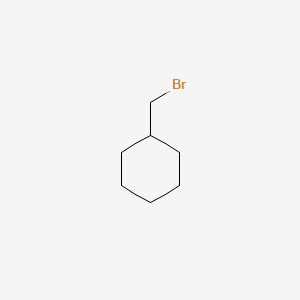

Table 4.3: Analogous IR Data for (2-Bromoethyl)cyclohexane (B41411)

| Wavenumber (cm⁻¹) | Interpretation |

| 2924 | C-H stretch (alkane) |

| 2853 | C-H stretch (alkane) |

| 1448 | C-H bend (alkane) |

| 654 | C-Br stretch |

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of (2-bromoethyl)cyclohexane and is expected to provide good yields for the target molecule.

Materials and Equipment

-

Cyclopentylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Experimental Workflow

The following diagram outlines the general workflow for the synthesis.

References

An In-depth Technical Guide to (2-Bromoethyl)cyclopentane

CAS Number: 18928-94-4

This technical guide provides a comprehensive overview of (2-Bromoethyl)cyclopentane, a versatile halogenated hydrocarbon intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, supported by experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound is a primary bromoalkane characterized by a cyclopentane (B165970) ring attached to a bromoethyl substituent.[1] The presence of the bromine atom makes the terminal carbon of the ethyl group electrophilic and susceptible to nucleophilic attack, rendering the compound a valuable building block in synthetic chemistry.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18928-94-4 | [1][2][3] |

| Molecular Formula | C₇H₁₃Br | [2][3] |

| Molecular Weight | 177.08 g/mol | [3] |

| Appearance | Liquid | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | [3] |

| Solubility | Likely soluble in organic solvents | [2] |

Synthesis of this compound

The most common and effective laboratory-scale synthesis of this compound involves the bromination of 2-cyclopentylethanol (B41590). This precursor can be synthesized through various methods, including the hydroboration-oxidation of vinylcyclopentane (B1346689) or the reduction of cyclopentylacetic acid and its esters.[1]

Synthesis via Bromination of 2-Cyclopentylethanol

The conversion of 2-cyclopentylethanol to this compound is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃).[1] The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion.[1]

Experimental Protocol: Synthesis of this compound from 2-Cyclopentylethanol using PBr₃

This protocol is a representative procedure based on standard methods for the bromination of primary alcohols and may require optimization.

Materials:

-

2-Cyclopentylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-cyclopentylethanol in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis of this compound.

Chemical Reactivity and Key Reactions

This compound is a primary alkyl halide, and its reactivity is dominated by bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions. The choice of reagents and reaction conditions dictates the predominant pathway.

Nucleophilic Substitution (Sₙ2) Reactions

The carbon atom bonded to the bromine is electrophilic and readily attacked by a variety of nucleophiles, displacing the bromide ion. This allows for the introduction of diverse functional groups.

3.1.1. Reaction with Sodium Azide (B81097)

Reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) yields 2-cyclopentylethyl azide, a precursor to the corresponding primary amine upon reduction.

Experimental Protocol: Synthesis of 2-Cyclopentylethyl Azide

This protocol is based on general procedures for Sₙ2 reactions of alkyl bromides with sodium azide and may require optimization.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in anhydrous DMF.

-

Add sodium azide (1.5 to 2.0 equivalents) to the stirred solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-cyclopentylethyl azide. Further purification can be achieved by vacuum distillation.

Sₙ2 reaction with sodium azide.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form vinylcyclopentane.

3.2.1. Reaction with Potassium tert-Butoxide

Potassium tert-butoxide (t-BuOK) is a bulky base that favors the abstraction of a proton from the less sterically hindered β-carbon, leading to the formation of the Hofmann elimination product.

Experimental Protocol: Synthesis of Vinylcyclopentane

This protocol is based on general procedures for E2 elimination reactions and may require optimization.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (B95107) (THF) or tert-butanol

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF or tert-butanol.

-

Cool the solution to 0 °C in an ice bath.

-

While stirring, add potassium tert-butoxide (1.1 to 1.5 equivalents) portion-wise.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. Monitor the reaction progress by gas chromatography (GC) or TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure to obtain vinylcyclopentane.

References

(2-Bromoethyl)cyclopentane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(2-Bromoethyl)cyclopentane is a versatile synthetic intermediate that holds significant promise for applications in medicinal chemistry and drug development. Its unique combination of a cyclopentyl moiety and a reactive bromoethyl group makes it an invaluable building block for the synthesis of complex molecular architectures, including novel therapeutic agents and agrochemicals. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in modern organic synthesis.

Core Physical and Chemical Properties

This compound is a primary bromoalkane with the chemical formula C₇H₁₃Br.[1][2] The presence of the bromine atom makes the terminal carbon of the ethyl chain electrophilic and susceptible to nucleophilic attack, while the cyclopentyl ring provides a nonpolar scaffold that can be crucial for molecular recognition and binding in biological systems.

Physical Properties

While some specific physical properties of this compound are not extensively reported in publicly available literature, the following table summarizes the known data and provides context based on related compounds. The physical form has been described as a liquid, solid, or semi-solid, suggesting a melting point near ambient temperature.[3] It is recommended to store the compound in a dry environment at 2-8°C.[3]

| Property | Value/Description | Source(s) |

| Molecular Formula | C₇H₁₃Br | [1][2] |

| Molecular Weight | 177.08 g/mol | [1][2] |

| CAS Number | 18928-94-4 | [1][2] |

| Physical Form | Liquid, solid, or semi-solid | [3] |

| Boiling Point | Data not available. For comparison, (Bromomethyl)cyclopentane has a boiling point of 58-60 °C at 15 Torr.[1] | |

| Melting Point | Data not available. | |

| Density | Data not available. | |

| Refractive Index | Data not available. | |

| Solubility | Likely exhibits moderate solubility in organic solvents.[4] |

Chemical Properties

The chemical reactivity of this compound is dominated by the carbon-bromine bond. Bromine is an excellent leaving group, making the compound susceptible to two main types of reactions: nucleophilic substitution and elimination.[1]

-

Nucleophilic Substitution (Sₙ2): As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the ethyl chain. Common nucleophiles include cyanides, azides, alkoxides, and amines.[1][5]

-

Elimination (E2): In the presence of strong, sterically hindered bases, this compound can undergo E2 elimination to form vinylcyclopentane (B1346689).[1] The choice of base and reaction conditions can be tuned to favor either substitution or elimination.[6][7]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent use in key chemical transformations.

Synthesis of this compound

A common and effective route for the synthesis of this compound involves a two-step process starting from vinylcyclopentane.[1] The first step is the hydroboration-oxidation of vinylcyclopentane to produce 2-cyclopentylethanol (B41590). The subsequent step is the bromination of the alcohol to yield the final product.

Step 1: Synthesis of 2-Cyclopentylethanol via Hydroboration-Oxidation

This procedure is based on the well-established anti-Markovnikov hydration of alkenes.

-

Materials: Vinylcyclopentane, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (B78521) (NaOH) solution, Hydrogen peroxide (H₂O₂) solution, Diethyl ether, Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve vinylcyclopentane in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of BH₃·THF to the stirred solution of vinylcyclopentane.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the hydroboration.

-

Cool the reaction mixture back to 0 °C and slowly add an aqueous solution of sodium hydroxide.

-

Carefully add hydrogen peroxide solution dropwise, maintaining the temperature below 30 °C.

-

After the addition is complete, stir the mixture at room temperature for at least one hour.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-cyclopentylethanol.

-

The product can be purified by distillation.

-

Step 2: Bromination of 2-Cyclopentylethanol using Phosphorus Tribromide (PBr₃)

This protocol describes the conversion of the alcohol to the corresponding alkyl bromide.

-

Materials: 2-Cyclopentylethanol, Phosphorus tribromide (PBr₃), Anhydrous diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-cyclopentylethanol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add PBr₃ dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture over ice water.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Representative Chemical Reactions

Nucleophilic Substitution: Synthesis of 3-Cyclopentylpropanenitrile

This protocol exemplifies the reaction of this compound with a cyanide nucleophile.

-

Materials: this compound, Sodium cyanide (NaCN), Ethanol (B145695), Water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.

-

Add a solution of sodium cyanide in a mixture of ethanol and water.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The resulting 3-cyclopentylpropanenitrile can be purified by distillation.

-

Elimination Reaction: Synthesis of Vinylcyclopentane

This protocol demonstrates the E2 elimination of HBr from this compound.

-

Materials: this compound, Potassium tert-butoxide (t-BuOK), Anhydrous tert-butanol (B103910) or another suitable aprotic solvent.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

-

Add potassium tert-butoxide portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for several hours. The progress of the reaction can be monitored by GC.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with a low-boiling organic solvent such as pentane.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter and carefully remove the solvent by distillation to obtain vinylcyclopentane.

-

Visualizing Synthetic Pathways and Reactions

The following diagrams, generated using the DOT language, illustrate the key synthetic and reaction pathways involving this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the introduction of the cyclopentylethyl scaffold into a wide range of molecules. The detailed protocols and reaction pathways provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

- 1. This compound|CAS 18928-94-4|RUO [benchchem.com]

- 2. This compound | C7H13Br | CID 12711948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 18928-94-4 [sigmaaldrich.com]

- 4. CAS 18928-94-4: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

1H NMR and 13C NMR spectroscopic data for (2-Bromoethyl)cyclopentane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-Bromoethyl)cyclopentane. Due to the limited availability of public, experimentally verified spectra for this specific compound, this guide is based on established theoretical predictions and spectral data from analogous structures. It serves as a valuable resource for the synthesis, purification, and structural elucidation of this compound and its derivatives.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These values are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Actual experimental values may vary based on the solvent, concentration, and spectrometer frequency.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂-Br | ~3.4 | Triplet (t) | 2H |

| -CH₂- (next to ring) | Multiplet | Multiplet (m) | 2H |

| Cyclopentane Ring Protons | ~1.5 - 2.5 | Multiplet (m) | 9H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂-Br | ~30 - 40 |

| -CH₂- (next to ring) | ~35 - 45 |

| Cyclopentane Ring Carbons | ~25 - 45 |

Experimental Protocols for NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a compound like this compound is as follows:

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is crucial to avoid overlapping signals with the analyte.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

2. Instrumentation:

-

Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

3. ¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

4. ¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. This simplifies the spectrum by collapsing carbon-proton couplings into single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

5. 2D NMR (Optional but Recommended):

-

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, it is advisable to perform two-dimensional (2D) NMR experiments.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (2-Bromoethyl)cyclopentane

Predicted Mass Spectrum and Fragmentation Principles

This compound (C₇H₁₃Br) has a molecular weight of approximately 177.08 g/mol .[3] Its mass spectrum is expected to be characterized by several key features common to bromoalkanes.

1.1 Molecular Ion Peak

Due to the presence of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio), the molecular ion will appear as a pair of peaks of almost equal intensity.[1][4]

-

[M]⁺•: The molecular ion containing ⁷⁹Br will be observed at m/z 176.

-

[M+2]⁺•: The molecular ion containing ⁸¹Br will be observed at m/z 178.

The presence of this characteristic doublet is a strong indicator of a monobrominated compound.[5]

1.2 Major Fragmentation Pathways

Upon electron ionization, the this compound molecular ion will undergo fragmentation through several predictable pathways. The fragmentation is driven by the formation of the most stable carbocations and radicals.[6][7]

-

Loss of Bromine Radical: The most significant fragmentation pathway for primary bromoalkanes is the heterolytic cleavage of the carbon-bromine bond.[8] This is due to the C-Br bond being relatively weak and bromine being a good leaving group. This pathway results in the loss of a bromine radical (•Br) and the formation of a stable secondary carbocation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.[3]

-

[M - Br]⁺ at m/z 97: This ion corresponds to the cyclopentylethyl cation (C₇H₁₃⁺).

-

-

Alpha-Cleavage (C-C Bond Cleavage): Cleavage of the C-C bond adjacent to the cyclopentyl ring can occur, leading to the formation of a bromonium-containing ion.

-

[CH₂CH₂Br]⁺ at m/z 107 & 109: This fragmentation pathway involves the loss of a cyclopentyl radical. The resulting fragment will also exhibit the characteristic 1:1 isotopic pattern for bromine.

-

-

Fragmentation of the Cyclopentyl Ring: The [M - Br]⁺ ion at m/z 97 can undergo further fragmentation. A common fragmentation for cyclic alkanes is the loss of a neutral ethene molecule (C₂H₄, 28 Da).[9]

-

[C₅H₉]⁺ at m/z 69: This corresponds to the cyclopentyl cation, resulting from the cleavage of the ethyl side chain from the [M - Br]⁺ fragment, or a rearranged C₅ fragment after the loss of ethene.

-

-

Further Ring Fragmentation: Smaller fragments resulting from the breakdown of the cyclopentane (B165970) ring structure are also expected, typically appearing at m/z 41 ([C₃H₅]⁺) and m/z 55 ([C₄H₇]⁺).

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under electron ionization conditions. The relative abundances are estimations based on ion stability.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes | Predicted Relative Abundance |

| 178 | [C₇H₁₃⁸¹Br]⁺• | C₇H₁₃⁸¹Br | Molecular Ion (M+2) | Low |

| 176 | [C₇H₁₃⁷⁹Br]⁺• | C₇H₁₃⁷⁹Br | Molecular Ion (M) | Low |

| 109 | [C₂H₄⁸¹Br]⁺ | C₂H₄⁸¹Br | Alpha-cleavage product | Moderate |

| 107 | [C₂H₄⁷⁹Br]⁺ | C₂H₄⁷⁹Br | Alpha-cleavage product | Moderate |

| 97 | [C₇H₁₃]⁺ | C₇H₁₃ | Loss of •Br radical | High (likely Base Peak) |

| 69 | [C₅H₉]⁺ | C₅H₉ | Loss of C₂H₄ from m/z 97 | High |

| 55 | [C₄H₇]⁺ | C₄H₇ | Cyclopentyl ring fragment | Moderate |

| 41 | [C₃H₅]⁺ | C₃H₅ | Cyclopentyl ring fragment | Moderate |

Experimental Protocols

The following provides a standard methodology for acquiring an electron ionization mass spectrum of this compound.

3.1 Sample Preparation and Introduction

-

Sample: this compound (liquid at room temperature).

-

Preparation: Dilute the sample to approximately 1 µg/µL in a volatile solvent such as hexane (B92381) or dichloromethane.

-

Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and controlled introduction, or via a direct insertion probe if analyzing a pure sample.

-

GC Column (for GC-MS): Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

3.2 Mass Spectrometer Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35 - 300. This range will cover the molecular ion and all significant fragments.

-

Scan Rate: 2 scans/second.

-

Detector: Electron Multiplier.

3.3 Data Acquisition and Processing

-

Acquire data using the instrument's control software.

-

Process the raw data to generate a mass spectrum, which plots relative ion abundance versus m/z.

-

Identify the molecular ion peaks and major fragment ions.

-

Compare the resulting spectrum with spectral libraries (e.g., NIST) and the predicted fragmentation patterns outlined in this guide.

Visualized Fragmentation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways and a typical experimental workflow.

Caption: Predicted fragmentation pathways of this compound.

Caption: Standard workflow for GC-MS analysis.

References

- 1. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 2. prezi.com [prezi.com]

- 3. This compound|CAS 18928-94-4|RUO [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Reactivity profile of (2-Bromoethyl)cyclopentane with nucleophiles

An In-depth Technical Guide to the Reactivity Profile of (2-Bromoethyl)cyclopentane with Nucleophiles

Abstract

This compound (CAS: 18928-94-4) is a primary bromoalkane of significant interest in synthetic organic and medicinal chemistry. Its utility as a versatile building block stems from the reactive bromoethyl side chain, which allows for a wide array of functional group transformations through nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive analysis of the reactivity profile of this compound with various nucleophiles. It details the predominant reaction mechanisms, summarizes quantitative data, provides representative experimental protocols, and illustrates key pathways and workflows through diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in complex molecular synthesis.

General Reactivity Profile

The chemical behavior of this compound is dominated by the carbon-bromine bond. The bromine atom is an excellent leaving group, making the adjacent primary carbon atom electrophilic and susceptible to attack by nucleophiles. The primary reaction pathways are bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), and bimolecular elimination (E2). The operative mechanism is dictated by the nature of the nucleophile, the reaction conditions, and the solvent.

-

SN2 (Bimolecular Nucleophilic Substitution): As a primary alkyl halide, this compound is highly prone to SN2 reactions, especially with good, non-basic nucleophiles. This pathway involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral.

-

E2 (Bimolecular Elimination): In the presence of strong, sterically hindered bases, the E2 mechanism competes with SN2. This reaction involves the abstraction of a proton from the carbon adjacent to the bromo-substituted carbon (β-hydrogen), resulting in the formation of vinylcyclopentane.

-

SN1/E1 (Unimolecular Pathways): These pathways are less common for primary alkyl halides due to the instability of the resulting primary carbocation. However, under specific conditions, such as in polar, solvolytic reactions, these mechanisms may be observed. Rearrangement of the primary carbocation to a more stable secondary or tertiary carbocation via a hydride shift is a possibility to consider.

Reactions with Nucleophiles: A Detailed Overview

This compound readily engages with a variety of heteroatom-centered nucleophiles. The following sections categorize these reactions and provide quantitative data where available. Note that due to a scarcity of published data for this specific compound, some information is extrapolated from reactions of analogous structures.

Oxygen Nucleophiles

When treated with oxygen-based nucleophiles like hydroxide (B78521) or alkoxides, this compound undergoes substitution to yield alcohols and ethers, respectively.

-

Hydroxide: Reaction with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically under reflux in an ethanol/water mixture, yields 2-cyclopentylethanol (B41590).

-

Alkoxides: Reaction with sodium alkoxides (e.g., sodium ethoxide) in an alcoholic solvent provides the corresponding ether. This reaction can face competition from E2 elimination, especially at higher temperatures or with bulkier alkoxides.

-

Water: Water can act as a nucleophile in solvolysis reactions, though the reaction is considerably slower than with anionic nucleophiles.

Nitrogen Nucleophiles

Nitrogen-containing nucleophiles, such as amines and azides, react efficiently to produce cyclopentylethylamines and azides.

-

Amines: Primary and secondary amines react to form N-substituted cyclopentylethylamines. The reaction is typically carried out in a polar aprotic solvent.

-

Azide (B81097): Sodium azide (NaN₃) is an excellent nucleophile for introducing the azido (B1232118) group via an SN2 mechanism. The resulting 2-azidoethylcyclopentane is a stable intermediate that can be readily converted to a primary amine via reduction.

Carbon Nucleophiles

Carbon nucleophiles, such as cyanide, are used to extend the carbon chain.

-

Cyanide: The reaction with sodium or potassium cyanide in an ethanolic solution under reflux conditions displaces the bromide to form 3-cyclopentylpropanenitrile. It is crucial to use an anhydrous alcoholic solvent to prevent the formation of 2-cyclopentylethanol as a byproduct from the competing reaction with hydroxide ions that may be present in aqueous cyanide solutions.

Sulfur Nucleophiles

Thiolate anions are potent nucleophiles and react readily with this compound.

-

Thiolates: Thiolate salts (RS⁻Na⁺), generated by treating a thiol with a base, are excellent nucleophiles that react via an SN2 mechanism to form thioethers (sulfides). Sulfur nucleophiles are generally more reactive than their oxygen counterparts.

Data Presentation

The following table summarizes the reactivity of this compound with various nucleophiles. Yields are based on analogous reactions and should be considered representative.

| Nucleophile (Reagent) | Solvent | Conditions | Product | Predominant Mechanism | Typical Yield (%) |

| OH⁻ (NaOH/KOH) | Ethanol/Water | Reflux | 2-Cyclopentylethanol | SN2 | 70-85 |

| N₃⁻ (NaN₃) | DMF | 60 °C | (2-Azidoethyl)cyclopentane | SN2 | >90 |

| CN⁻ (KCN) | Ethanol | Reflux | 3-Cyclopentylpropanenitrile | SN2 | 65-80 |

| RNH₂ (e.g., Benzylamine) | Acetonitrile | Room Temp. | N-(2-Cyclopentylethyl)benzylamine | SN2 | 75-90 |

| t-BuO⁻ (t-BuOK) | DMSO | Room Temp. | Vinylcyclopentane | E2 | Major Product |

Mandatory Visualizations

Diagram 1: Competing Reaction Pathways

Caption: Competing SN2, E2, and SN1/E1 pathways for this compound.

Diagram 2: SN2 Reaction Mechanism with Cyanide

Technical Guide: Stability and Recommended Storage of (2-Bromoethyl)cyclopentane

Executive Summary

This document provides a comprehensive technical guide on the stability, recommended storage conditions, and safe handling of (2-Bromoethyl)cyclopentane (CAS No. 18928-94-4). This compound is a primary bromoalkane utilized as a versatile synthetic intermediate in organic and medicinal chemistry.[1] Its stability is primarily influenced by its susceptibility to nucleophilic substitution and elimination reactions.[1][2] Optimal preservation of its chemical integrity requires stringent storage conditions, including refrigeration, protection from moisture and air, and segregation from incompatible materials. This guide outlines the compound's stability profile, detailed storage and handling protocols, and methods for assessing its purity over time.

Chemical Identity and Properties

This compound is a cyclic organic compound featuring a bromoethyl substituent on a cyclopentane (B165970) ring.[3] The key to its reactivity is the carbon-bromine bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack.[1][3][4]

| Property | Value | Source(s) |

| CAS Number | 18928-94-4 | [5] |

| Molecular Formula | C₇H₁₃Br | [1][5] |

| Molecular Weight | 177.08 g/mol | [1][5] |

| Physical Form | Solid, semi-solid, or liquid | [3] |

| Purity | ≥98% (typical) | [5] |

| IUPAC Name | This compound | |

| Synonyms | β-cyclopentylethyl bromide | [5] |

Stability Profile

General Stability

Under recommended storage conditions, this compound is generally stable.[2] However, its utility as a reactive intermediate means its long-term stability can be compromised by exposure to moisture, elevated temperatures, strong bases, and other incompatible substances.[2]

Degradation Pathways

The primary degradation routes for this compound involve its reactive bromoethyl group.[1] The two main competing pathways are nucleophilic substitution (Sₙ2) and elimination (E2).[4]

-

Nucleophilic Substitution (Sₙ2): As a primary alkyl halide, the compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[1][6] Contaminants such as water can lead to hydrolysis, displacing the bromide ion.[2] Other nucleophiles like amines, alkoxides, and cyanides will also react to form new cyclopentylethyl derivatives.[1]

-

Elimination (E2): In the presence of strong bases, the compound can undergo dehydrobromination via an E2 mechanism to yield an alkene, primarily vinylcyclopentane (B1346689).[1][2]

Caption: Key degradation pathways for this compound.

Incompatible Materials

To prevent degradation and potentially hazardous reactions, avoid contact with the following substances:

| Incompatible Material | Potential Outcome | Source(s) |

| Strong Oxidizing Agents | Vigorous or explosive reactions. | [2][7] |

| Strong Bases | Catalyzes elimination (E2) reactions, leading to degradation. | [1][2][8] |

| Strong Acids | Can catalyze unwanted side reactions. | [2] |

| Moisture/Water | Hydrolysis via nucleophilic substitution. | [2] |

| Certain Metals | May catalyze decomposition. | [2] |

Signs of Degradation

While analytical methods provide definitive assessment, visual inspection can indicate potential degradation. Key signs include a noticeable change in color (e.g., darkening or yellowing), the formation of precipitates, or a change in odor.[2] If these signs are observed, the purity of the compound should be verified analytically before use.[2]

Recommended Storage Conditions

Summary of Conditions

Adherence to proper storage conditions is critical for maximizing the shelf-life and efficacy of this compound.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8°C (Refrigerated) | Minimizes degradation rates and vapor pressure. | [2] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | Prevents exposure to atmospheric moisture and oxygen, crucial for long-term stability. | [2] |

| Container | Tightly sealed, original container. | Prevents contamination and exposure to air/moisture. | [2][7] |

| Environment | Cool, dry, well-ventilated area. | Ensures general stability and safety. | [2] |

| Light | Protect from direct sunlight. | Prevents potential light-induced radical degradation. | [7] |

| Ignition Sources | Store away from heat, sparks, and open flames. | The compound is a combustible liquid. | [7][8][9] |

Safe Handling Protocols

Personal Protective Equipment (PPE)

Due to the hazardous nature of the compound, strict adherence to PPE is mandatory.[10]

| Protection Type | Required Equipment | Rationale |

| Eye & Face | Chemical safety goggles and face shield. | Protects against splashes and vapors causing serious eye irritation. |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, as the compound causes skin irritation.[8] |

| Body | Laboratory coat; additional protective clothing as needed. | Prevents contamination of personal clothing.[8] |

| Respiratory | Use only in a well-ventilated area or chemical fume hood. | Protects against inhalation of vapors, which may cause respiratory irritation.[8][9] |

Handling Workflow

The following workflow ensures the safe handling of this compound from receipt to storage.

Caption: Workflow for the safe handling and storage of the compound.

Experimental Protocols for Stability Assessment

Protocol for Visual Inspection

-

Preparation: Before opening, allow the container to equilibrate to room temperature to prevent condensation.[2]

-

Observation: In a well-ventilated fume hood, carefully open the container.

-

Color Check: Observe the liquid against a white background. Note any discoloration from its expected appearance (typically colorless to light yellow).

-

Clarity Check: Check for any particulates, precipitates, or cloudiness.

-

Documentation: Record all observations, including date and lot number. If any changes are noted, quarantine the material for analytical testing.

Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for detecting degradation products like vinylcyclopentane or hydrolysis products.

-

Objective: To quantify the purity of this compound and identify potential degradation products.

-

Materials:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Hexane)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

-

Autosampler vials with septa

-

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

-

Vortex briefly to ensure homogeneity.

-

Transfer the solution to an autosampler vial.

-

-

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: Hold at 250°C for 5 minutes.

-

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound.

-

Calculate the area percentage to determine purity.

-

Search the chromatogram for peaks corresponding to potential degradation products (e.g., vinylcyclopentane, 2-cyclopentylethanol).

-

Analyze the mass spectra of any impurity peaks to aid in their identification.

-

-

Acceptance Criteria: The purity should meet the required specification (e.g., ≥98%). The presence of significant degradation products may render the material unsuitable for sensitive applications.

Troubleshooting

Low reaction yields or unexpected side products may be attributable to the degradation of the starting material.[2]

Caption: Decision tree for troubleshooting issues related to compound stability.

References

- 1. This compound|CAS 18928-94-4|RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 18928-94-4: this compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 7. balchem.com [balchem.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | C7H13Br | CID 12711948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Review of Early Synthetic Approaches to (2-Bromoethyl)cyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the early synthetic strategies for (2-bromoethyl)cyclopentane. While specific, detailed publications from the early 20th century focusing exclusively on the synthesis of this compound are not prominent in the accessible literature, this document reconstructs the most probable classical synthetic routes based on fundamental organic chemistry principles of that era. The primary applications of this compound lie in its role as a versatile synthetic intermediate, where the bromoethyl side chain serves as a reactive handle for a variety of nucleophilic substitution and elimination reactions.[1]

Synthetic Pathways

Two principal routes for the synthesis of this compound are derived from early organic chemistry literature: the bromination of 2-cyclopentylethanol (B41590) and the hydrobromination of vinylcyclopentane (B1346689).

Bromination of 2-Cyclopentylethanol

A common and effective route to this compound is through the functional group transformation of 2-cyclopentylethanol.[1] This precursor alcohol can be synthesized via methods such as the hydroboration-oxidation of vinylcyclopentane.[1] The conversion of 2-cyclopentylethanol to the target bromoalkane is typically achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[1]

This protocol is based on established methods for the conversion of primary alcohols to alkyl bromides.

Materials:

-

2-Cyclopentylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or a similar inert solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2-cyclopentylethanol in anhydrous diethyl ether is prepared and cooled in an ice bath.

-

Phosphorus tribromide (approximately 0.33-0.40 equivalents per hydroxyl group) is added dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period of time to ensure complete reaction.

-

The mixture is cooled, and the excess PBr₃ is carefully quenched by the slow addition of water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution, then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Hydrobromination of Vinylcyclopentane

Another plausible early synthetic route is the addition of hydrogen bromide (HBr) to vinylcyclopentane. To obtain the desired product, this compound, the anti-Markovnikov addition of HBr is required. This is typically achieved under radical conditions, for example, in the presence of peroxides. The Markovnikov addition of HBr to vinylcyclopentane would predominantly yield (1-bromoethyl)cyclopentane.[1]

This protocol is based on the principles of radical addition of HBr to alkenes.

Materials:

-

Vinylcyclopentane

-

Hydrogen bromide (gas or in a non-polar solvent)

-

A radical initiator (e.g., benzoyl peroxide)

-

Anhydrous non-polar solvent (e.g., pentane (B18724) or hexane)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard glassware for gas dispersion and distillation

Procedure:

-

A solution of vinylcyclopentane and a small amount of a radical initiator (e.g., benzoyl peroxide) in an anhydrous, non-polar solvent is prepared in a reaction vessel.

-

The solution is cooled, and dry hydrogen bromide gas is bubbled through the mixture, or a solution of HBr in a non-polar solvent is added. The reaction is often carried out in the presence of UV light to facilitate radical formation.

-

The reaction is monitored for the disappearance of the starting alkene.

-

Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution to remove any excess HBr.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

-

The resulting crude this compound is purified by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize the key parameters for the described synthetic routes. It is important to note that these values are representative and based on general knowledge of these reaction types, as specific quantitative data from early literature for this exact compound is scarce.

| Parameter | Bromination of 2-Cyclopentylethanol | Hydrobromination of Vinylcyclopentane |

| Starting Material | 2-Cyclopentylethanol | Vinylcyclopentane |

| Primary Reagent | Phosphorus Tribromide (PBr₃) | Hydrogen Bromide (HBr) |

| Key Condition | Nucleophilic Substitution | Radical Addition |

| Typical Solvent | Diethyl ether | Pentane or Hexane |

| Catalyst/Initiator | None | Peroxides (e.g., Benzoyl Peroxide) |

| Typical Temp. | 0 °C to Reflux | Low Temperature |

| Work-up | Aqueous wash, drying, distillation | Aqueous wash, drying, distillation |

| Theoretical Yield | Moderate to High | Moderate |

| Precursor Synthesis | Starting Material | Product | Key Reagents |

| Hydroboration-Oxidation | Vinylcyclopentane | 2-Cyclopentylethanol | 1. BH₃·THF, 2. H₂O₂, NaOH |

Mandatory Visualizations

Caption: Synthetic pathways to this compound.

Caption: Workflow for the bromination of 2-cyclopentylethanol.

Conclusion

References

Structural Elucidation of (2-Bromoethyl)cyclopentane: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of (2-Bromoethyl)cyclopentane. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on the analysis of structurally related molecules, including bromoethane, ethylcyclopentane, and (2-bromoethyl)cyclohexane. The methodologies and data interpretation presented herein offer a robust framework for the characterization of this compound and similar chemical entities.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₁₃Br) is a primary bromoalkane with a molecular weight of approximately 177.08 g/mol .[1][2][3] Its structure consists of a cyclopentyl ring attached to an ethyl group, which is terminally substituted with a bromine atom. The structural elucidation of this molecule relies on a combination of spectroscopic methods, each providing unique insights into its molecular architecture. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) reveals the connectivity of the carbon and hydrogen atoms. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a characteristic molecular ion peak and several fragment ions. The presence of bromine is readily identifiable by the M+2 peak, which arises from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

| 176/178 | [C₇H₁₃Br]⁺ | Molecular ion (M⁺, M+2), showing the isotopic pattern of bromine. |

| 97 | [C₇H₁₃]⁺ | Loss of Br radical. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation, a common fragment in cyclopentane (B165970) derivatives. |

| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclopentyl ring. |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in hydrocarbon chains. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol (B129727) or dichloromethane, to a concentration of approximately 1 mg/mL.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Fragmentation Pathway

The fragmentation of this compound in EI-MS is predicted to follow a logical pathway initiated by the loss of the bromine radical, followed by fragmentation of the alkyl chain and the cyclopentyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The carbon attached to the electronegative bromine atom will be shifted downfield.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | 33-38 |

| -CH₂-CH₂Br | 38-43 |

| C1 (Cyclopentyl) | 40-45 |

| C2, C5 (Cyclopentyl) | 32-37 |

| C3, C4 (Cyclopentyl) | 25-30 |

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the different types of protons and their neighboring environments. Protons on the carbon adjacent to the bromine will be the most deshielded.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂Br | 3.3 - 3.5 | Triplet (t) | 2H |

| -CH₂-CH₂Br | 1.8 - 2.0 | Multiplet (m) | 2H |

| -CH (Cyclopentyl) | 1.6 - 1.8 | Multiplet (m) | 1H |

| -CH₂ (Cyclopentyl) | 1.4 - 1.6 | Multiplet (m) | 4H |

| -CH₂ (Cyclopentyl) | 1.0 - 1.2 | Multiplet (m) | 4H |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the signals to singlets for each carbon. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

Spectroscopic Analysis Workflow

The structural elucidation process follows a logical workflow, integrating data from different spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be relatively simple, showing characteristic absorptions for C-H and C-Br bonds.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (CH₂) | Medium |

| 690-515 | C-Br stretch | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be used.

-

Data Acquisition: Place a drop of the neat liquid onto the ATR crystal. Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion

The combined application of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a powerful and comprehensive approach for the unambiguous structural elucidation of this compound. While experimental data for this specific molecule is not widely available, the predictive analysis based on analogous compounds offers a reliable framework for its characterization. The detailed experimental protocols and data interpretation guidelines presented in this document serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of related compounds.

References

An In-depth Technical Guide to the Mechanism of Hydrobromination of Vinylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, products, and experimental considerations for the hydrobromination of vinylcyclopentane (B1346689). The reaction of vinylcyclopentane with hydrogen bromide (HBr) is a classic example of electrophilic addition to an alkene, which can proceed through two distinct mechanistic pathways depending on the reaction conditions: a carbocation-mediated pathway (Markovnikov addition) and a free-radical pathway (anti-Markovnikov addition). Understanding these mechanisms is crucial for controlling the regioselectivity of the reaction and obtaining the desired brominated cyclopentane (B165970) derivatives, which can serve as valuable intermediates in organic synthesis and drug development.

Markovnikov Hydrobromination: A Carbocation-Mediated Pathway with Rearrangement

In the absence of radical initiators, the hydrobromination of vinylcyclopentane follows Markovnikov's rule, proceeding through a carbocation intermediate. This pathway typically leads to a rearranged product due to the propensity of less stable carbocations to rearrange to more stable species.

The initial step involves the electrophilic attack of the vinyl group's π-electrons on the hydrogen atom of HBr, leading to the formation of a carbocation and a bromide ion. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the case of vinylcyclopentane, this results in the formation of a secondary carbocation.

However, this secondary carbocation is adjacent to a tertiary carbon atom within the cyclopentane ring. This proximity allows for a rapid 1,2-hydride shift, a type of carbocation rearrangement, where a hydrogen atom from the adjacent tertiary carbon migrates with its pair of electrons to the positively charged secondary carbon.[1][2][3][4] This rearrangement results in the formation of a more stable tertiary carbocation.

The final step of the mechanism is the nucleophilic attack of the bromide ion on the tertiary carbocation, yielding the major product, 1-bromo-1-ethylcyclopentane.[5][6]

Key Products of Markovnikov Addition:

While the rearranged product is the major product, a small amount of the unrearranged product, (1-bromoethyl)cyclopentane, may also be formed by the direct attack of the bromide ion on the initially formed secondary carbocation. The relative ratio of these products is dependent on the reaction conditions, such as temperature and solvent, which can influence the rate of rearrangement versus the rate of nucleophilic attack.

| Product Name | Structure | IUPAC Name | Predicted Major/Minor |

| Rearranged Product | Br-C(CH2CH3)(CH2)4CH2 | 1-Bromo-1-ethylcyclopentane | Major |

| Unrearranged Product | CH3CH(Br)C5H9 | (1-Bromoethyl)cyclopentane | Minor |

Experimental Protocol: Markovnikov Hydrobromination of Vinylcyclopentane

This protocol is adapted from general procedures for the hydrobromination of alkenes.

Materials:

-

Vinylcyclopentane

-

Hydrogen bromide (33% in acetic acid or as a gas)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (if using HBr in acetic acid)

-

Gas dispersion tube (if using HBr gas)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, dissolve vinylcyclopentane in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric equivalent of hydrogen bromide. This can be done by the dropwise addition of a 33% HBr solution in acetic acid or by bubbling HBr gas through the solution.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the product by distillation or column chromatography.

-

Characterize the product(s) using 1H NMR and 13C NMR spectroscopy to determine the product distribution.

Anti-Markovnikov Hydrobromination: A Free-Radical Chain Reaction

In the presence of peroxides (e.g., benzoyl peroxide or AIBN) or upon UV irradiation, the hydrobromination of vinylcyclopentane proceeds via a free-radical chain mechanism, leading to the anti-Markovnikov product.[7][8]

The reaction is initiated by the homolytic cleavage of the peroxide, which generates alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical.

The bromine radical then adds to the double bond of vinylcyclopentane. In this radical addition, the regioselectivity is governed by the stability of the resulting carbon radical. The bromine radical adds to the less substituted carbon of the vinyl group to form a more stable secondary carbon radical on the adjacent carbon.[7][8]

This secondary carbon radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product, 1-bromo-2-ethylcyclopentane, and regenerate a bromine radical, which propagates the chain reaction.[7][8]

Key Product of Anti-Markovnikov Addition:

| Product Name | Structure | IUPAC Name |

| Anti-Markovnikov Product | Br-CH(CH2CH3)C5H9 | 1-Bromo-2-ethylcyclopentane |

Experimental Protocol: Anti-Markovnikov Hydrobromination of Vinylcyclopentane

Materials:

-

Vinylcyclopentane

-

Hydrogen bromide (gas or in a non-polar solvent)

-

A radical initiator (e.g., benzoyl peroxide or AIBN, ~1-5 mol%)

-

Anhydrous non-polar solvent (e.g., pentane (B18724) or carbon tetrachloride)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas dispersion tube

-

Reflux condenser

-

Heating mantle or UV lamp

-

Separatory funnel

-

Saturated sodium thiosulfate (B1220275) solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a fume hood, dissolve vinylcyclopentane and the radical initiator in an anhydrous non-polar solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Bubble HBr gas through the solution while either gently heating the mixture to reflux or irradiating it with a UV lamp.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the product by distillation or column chromatography.

-

Characterize the product using 1H NMR and 13C NMR spectroscopy.

Spectroscopic Data for Product Identification

The identification of the different isomers produced in the hydrobromination of vinylcyclopentane relies heavily on 1H and 13C NMR spectroscopy. The chemical shifts and splitting patterns of the protons and carbons adjacent to the bromine atom and on the cyclopentyl ring are diagnostic.

| Compound | Predicted 1H NMR Chemical Shifts (ppm) | Predicted 13C NMR Chemical Shifts (ppm) |

| 1-Bromo-1-ethylcyclopentane | Ethyl group: Triplet (CH3), Quartet (CH2). Cyclopentyl protons: Complex multiplets. | C-Br: ~70-80. Ethyl group: ~10-15 (CH3), ~30-40 (CH2). Cyclopentyl carbons: ~20-40. |

| (1-Bromoethyl)cyclopentane | CH-Br: Quartet. CH3: Doublet. Cyclopentyl protons: Complex multiplets. | CH-Br: ~50-60. CH3: ~20-25. Cyclopentyl carbons: ~25-45. |

| 1-Bromo-2-ethylcyclopentane | CH-Br: Multiplet. Ethyl group: Triplet (CH3), Multiplet (CH2). Cyclopentyl protons: Complex multiplets. | CH-Br: ~55-65. CH-CH2CH3: ~40-50. Ethyl group: ~10-15 (CH3), ~25-30 (CH2). Cyclopentyl carbons: ~20-40. |

Note: The predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Visualizing the Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for the hydrobromination of vinylcyclopentane.

Caption: Markovnikov hydrobromination of vinylcyclopentane.

Caption: Anti-Markovnikov hydrobromination of vinylcyclopentane.

Conclusion

The hydrobromination of vinylcyclopentane is a versatile reaction that can be directed towards two different constitutional isomers by the choice of reaction conditions. The Markovnikov addition, proceeding through a carbocation intermediate, is characterized by a hydride shift that leads to a rearranged, more substituted alkyl bromide. In contrast, the anti-Markovnikov addition, which follows a free-radical mechanism in the presence of peroxides, yields the unrearranged, less substituted alkyl bromide. A thorough understanding of these competing mechanisms and the factors that influence them is essential for synthetic chemists aiming to selectively prepare specific brominated cyclopentane derivatives for applications in research and development. The experimental protocols and spectroscopic data provided in this guide offer a practical framework for achieving this control and for the unambiguous characterization of the resulting products.

References

- 1. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0201884) [np-mrd.org]

- 5. Solved 1. Consider the hydrobromiation of the vinyl | Chegg.com [chegg.com]

- 6. Solved In the following reaction of the addition of HBr to | Chegg.com [chegg.com]

- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of (2-Bromoethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Bromoethyl)cyclopentane (CAS No. 18928-94-4), a versatile intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental work.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | --INVALID-LINK-- |

| Molecular Weight | 177.08 g/mol | --INVALID-LINK-- |

| Physical Form | Solid, semi-solid, or liquid | --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Flash Point | Data not available | |

| Storage Temperature | 2-8°C, sealed in a dry environment | --INVALID-LINK-- |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical and requires careful handling to minimize exposure and risk.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Source: --INVALID-LINK--

Precautionary Statements

Prevention:

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

Response:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

Source: --INVALID-LINK--

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to the following PPE and engineering controls is mandatory to ensure personal safety.

| Protection Type | Required Equipment | Specifications and Rationale |

| Engineering Controls | Certified Chemical Fume Hood | All work must be performed in a well-ventilated laboratory inside a certified chemical fume hood to minimize inhalation exposure. |

| Eye & Face Protection | Chemical safety goggles and face shield | Provides protection against splashes and aerosols. |

| Hand Protection | Nitrile or neoprene gloves | Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Prevents skin contact with the chemical. |